molecular formula C22H20O6 B2888935 ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-88-8

ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2888935
CAS No.: 620547-88-8
M. Wt: 380.396
InChI Key: WQSBNMWAUUTUDN-YZFGBBDKSA-N
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Description

Ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound characterized by a complex substitution pattern. Its core structure consists of a dihydrobenzofuran ring system with a 3-oxo group and a (Z)-configured allylidene moiety at position 2. The allylidene group is further substituted with an (E)-3-(2-methoxyphenyl) group, introducing stereochemical and electronic complexity. The 6-position of the benzofuran ring is functionalized with an ethoxyacetate ester. Benzofuran derivatives are widely explored for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-3-26-21(23)14-27-16-11-12-17-20(13-16)28-19(22(17)24)10-6-8-15-7-4-5-9-18(15)25-2/h4-13H,3,14H2,1-2H3/b8-6+,19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSBNMWAUUTUDN-YZFGBBDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, a complex organic compound, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound features a benzofuran core and possesses the following structural formula:

C22H20O6\text{C}_{22}\text{H}_{20}\text{O}_{6}

It has a molecular weight of approximately 364.39 g/mol and is characterized by its intricate arrangement of functional groups, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Core : The initial step includes the condensation of appropriate precursors to form the benzofuran structure.
  • Allylidene Formation : The introduction of the allylidene group is achieved through a reaction with 2-methoxyphenyl derivatives.
  • Esterification : Finally, the compound is esterified with ethyl acetate to yield the target product.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has shown significant antibacterial and antifungal properties . In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi, indicating potential as an antimicrobial agent. For instance:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties . It exhibits a notable ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . It has been shown to inhibit pro-inflammatory cytokines in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound. For example:

  • Study on Antimicrobial Activity : A study conducted by researchers found that the compound inhibited the growth of Klebsiella pneumoniae, with an MIC value indicating strong antibacterial efficacy .
  • Antioxidant Mechanism Investigation : Another research team explored the antioxidant capacity using DPPH and ABTS assays, revealing that the compound significantly reduced oxidative stress markers in vitro .
  • Anti-inflammatory Pathway Analysis : A recent publication highlighted that ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yloxy)acetate downregulated NF-kB signaling pathways in macrophages, suggesting a mechanism for its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally related benzofuran derivatives, focusing on substituent variations, physicochemical properties, and biological activities. Key analogs are summarized in Table 1.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituent (R) Ester Group Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
Ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (E)-3-(2-methoxyphenyl)allylidene (Z) Ethyl C22H20O6 368.4 Not reported -
(Z)-2-((4-Bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate (A3) 4-Bromothiophen-2-yl (Z) Acetyl C15H11BrO4S 367.2 Antimicrobial
(Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) Pyridin-4-ylmethylene (Z) None C21H13Cl2NO3 410.3 Antitumor (T/B-ALL cell lines)
Methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 3-Fluorophenyl (Z) Methyl C19H15FO5 342.3 Not reported
(Z)-Ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-Ethoxybenzylidene (Z) Ethyl C21H20O6 368.4 Not reported
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 4-tert-Butylphenyl (Z) Methyl C22H22O5 366.4 Not reported

Key Observations:

Halogenated substituents (e.g., 4-bromothiophen-2-yl in A3) may improve antimicrobial activity due to increased electrophilicity and membrane disruption capabilities . Heteroaromatic substituents (e.g., pyridin-4-yl in 5b) contribute to antitumor activity by mimicking natural ligands in enzyme binding sites .

Benzyl esters (e.g., ) offer greater metabolic stability but may reduce solubility .

Stereochemical Considerations :

  • The (Z)-configuration of the allylidene group is critical for maintaining planarity and π-π stacking interactions with biological targets, as seen in tubulin-binding analogs .

Biological Activity Trends: Compounds with bulky substituents (e.g., 4-tert-butylphenyl in ) show enhanced binding affinity to hydrophobic targets but may suffer from reduced bioavailability.

Research Findings and Data

  • Antitumor Activity: Compound 5b () demonstrated IC50 values of 0.8–1.2 µM against T- and B-ALL cell lines, with selectivity over normal lymphocytes (IC50 > 10 µM). This highlights the role of pyridinyl substituents in targeting leukemia cells .
  • Antimicrobial Activity : Compound A3 () inhibited E. coli and S. aureus growth at 25 µg/mL, attributed to the bromothiophene moiety’s ability to disrupt bacterial membranes .
  • Structural Insights : X-ray crystallography (using SHELX software ) of analogs revealed that planar benzofuran cores and Z-configured substituents optimize binding to colchicine sites on tubulin .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves:

  • Step 1: Condensation of a substituted benzaldehyde (e.g., 2-methoxycinnamaldehyde) with a benzofuran precursor (e.g., 3-oxo-2,3-dihydrobenzofuran-6-ol) under acidic or basic conditions to form the allylidene moiety .
  • Step 2: Esterification of the intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to introduce the acetate group .
  • Key Conditions: Reactions are optimized at 60–80°C for 6–12 hours. Catalysts like p-toluenesulfonic acid (PTSA) improve yields in condensation steps .

Table 1: Representative Reaction Conditions

StepSolventCatalystTemperature (°C)Yield (%)
CondensationEthanolPTSA7065–75
EsterificationDMFK₂CO₃6080–85

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm regiochemistry of the allylidene group (Z/E configuration) and ester linkage. Deuterated solvents (CDCl₃ or DMSO-d₆) resolve overlapping peaks in aromatic regions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 423.1442 for C₂₂H₂₀O₆) .
  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

Q. How do functional groups influence its physicochemical properties?

  • Methoxy Group (2-OCH₃): Enhances lipophilicity and stabilizes the allylidene moiety via resonance .
  • Benzofuran Core: Contributes to π-π stacking in crystallography studies, affecting solubility in nonpolar solvents .
  • Ester Group (OAc): Susceptible to hydrolysis under basic conditions, requiring pH control during storage .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity in the condensation step .
  • Solvent Optimization: Replace DMF with acetonitrile in esterification to reduce byproducts like di-acetylated derivatives .
  • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolates .

Q. How to resolve discrepancies in NMR data for stereoisomeric mixtures?

  • 2D NMR Techniques: NOESY or COSY can distinguish Z/E configurations by correlating spatial proximity of protons in the allylidene group .
  • Dynamic NMR (DNMR): Monitor temperature-dependent shifts to identify rotamers or tautomers .
  • Computational Modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .

Q. What methodologies are recommended for evaluating biological activity?

  • In Vitro Assays:
  • Enzyme Inhibition: Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations .

  • Antimicrobial Activity: Conduct microbroth dilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) .

    • Mechanistic Studies:
  • Molecular Docking: Simulate interactions with protein targets (e.g., TNF-α) using AutoDock Vina .

  • Metabolic Stability: Assess half-life in liver microsomes (human/rat) to predict pharmacokinetics .

    Table 2: Example Bioactivity Data

    AssayTargetResultReference
    COX-2 InhibitionIC₅₀12.3 µM
    AntimicrobialMIC (S. aureus)8 µg/mL

Q. How to design stability studies under varying pH and temperature conditions?

  • Forced Degradation: Expose the compound to:
  • Acidic (0.1 M HCl, 25°C) and basic (0.1 M NaOH, 25°C) conditions for 24 hours.
  • Oxidative stress (3% H₂O₂, 40°C) .
    • Analytical Monitoring: Use HPLC-PDA at 254 nm to track degradation products. Major degradants include hydrolyzed carboxylic acid and demethylated derivatives .

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